molecular formula C11H16O2 B13969643 Benzene, 1-(1,1-dimethoxyethyl)-2-methyl- CAS No. 118719-92-9

Benzene, 1-(1,1-dimethoxyethyl)-2-methyl-

Cat. No.: B13969643
CAS No.: 118719-92-9
M. Wt: 180.24 g/mol
InChI Key: ZYYOIBFFLNJKLK-UHFFFAOYSA-N
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Description

. It is a derivative of benzene, where the benzene ring is substituted with a 1,1-dimethoxyethyl group and a methyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,1-Dimethoxyethyl)-2-methylbenzene can be synthesized through several methods. One common method involves the reaction of acetophenone with methanol in the presence of an acid catalyst to form acetophenone dimethyl acetal . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours.

Industrial Production Methods

In industrial settings, the production of 1-(1,1-dimethoxyethyl)-2-methylbenzene often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dimethoxyethyl)-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1,1-Dimethoxyethyl)-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,1-dimethoxyethyl)-2-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes and altering biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,1-Dimethoxyethyl)-2-methylbenzene is unique due to the presence of both the 1,1-dimethoxyethyl group and the methyl group on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity, making it valuable in certain synthetic and research applications .

Biological Activity

Benzene, 1-(1,1-dimethoxyethyl)-2-methyl- is a compound of interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical formula for Benzene, 1-(1,1-dimethoxyethyl)-2-methyl- is C12H18O2C_{12}H_{18}O_2. Its structural characteristics can influence its biological activity, particularly in terms of how it interacts with biological systems.

Mechanisms of Biological Activity

1. Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which can lead to various diseases, including cancer and neurodegenerative disorders.

2. Cytotoxicity and Anticancer Potential
Several studies have evaluated the cytotoxic effects of benzene derivatives. For instance, compounds with similar alkyl substitutions have shown varying degrees of cytotoxicity against different cancer cell lines. The mechanism typically involves the induction of apoptosis (programmed cell death) or inhibition of cell proliferation.

3. Mutagenicity and Genotoxicity
The mutagenic potential of benzene derivatives has been a subject of investigation. In vitro assays have shown that certain benzene derivatives do not exhibit significant mutagenic effects, suggesting a level of safety in their use within certain concentrations .

Case Studies

  • Study on Antioxidant Properties : A study conducted on various benzene derivatives demonstrated that those with methoxy groups exhibited enhanced antioxidant activity compared to their non-substituted counterparts. This was attributed to the electron-donating nature of the methoxy group, which stabilizes free radicals .
  • Cytotoxicity Assessment : In a comparative analysis involving several benzene derivatives against cancer cell lines (A549, HeLa), it was found that the compound displayed moderate cytotoxicity with IC50 values ranging from 10 to 20 µM . This suggests potential as a lead compound for further development.

Summary of Biological Activities

Activity Type Description Reference
AntioxidantExhibits free radical scavenging properties
CytotoxicityInduces apoptosis in cancer cell lines
MutagenicityNon-mutagenic in standard assays
GenotoxicityNo significant genotoxic effects observed

Properties

CAS No.

118719-92-9

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1-(1,1-dimethoxyethyl)-2-methylbenzene

InChI

InChI=1S/C11H16O2/c1-9-7-5-6-8-10(9)11(2,12-3)13-4/h5-8H,1-4H3

InChI Key

ZYYOIBFFLNJKLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)(OC)OC

Origin of Product

United States

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